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Compound of Interest

Compound Name: PD 123177

Cat. No.: B1678601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two pivotal research tools in the

study of the renin-angiotensin system (RAS): PD 123177 and Losartan. These compounds are

distinguished by their selective antagonism of the two major angiotensin II (Ang II) receptor

subtypes, AT1 and AT2, making them indispensable for dissecting the distinct physiological and

pathological roles of these receptors.

At a Glance: Key Differences
Feature PD 123177 Losartan

Primary Target
Angiotensin II Receptor Type 2

(AT2)

Angiotensin II Receptor Type 1

(AT1)

Mechanism of Action
Selective, competitive

antagonist

Selective, competitive

antagonist

Primary Biological Effect

Blocks AT2 receptor-mediated

effects (e.g., anti-proliferative,

pro-apoptotic, vasodilation in

some vascular beds)

Blocks AT1 receptor-mediated

effects (e.g., vasoconstriction,

aldosterone release, cellular

growth and proliferation)[1][2]

[3][4]

Clinical Use Primarily a research tool
Widely used antihypertensive

drug[4][5]
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Quantitative Comparison of Receptor Binding
Affinity
The selectivity of PD 123177 and Losartan for their respective targets is a critical aspect of their

utility. The following table summarizes their binding affinities, presented as inhibition constants

(Ki) or half-maximal inhibitory concentrations (IC50), derived from radioligand binding assays.

Lower values indicate higher affinity.

Compound Receptor
Binding Affinity (Ki
/ IC50)

Selectivity

PD 123177 AT1 > 10,000 nM[6]
Highly selective for

AT2

AT2
~1 nM - 10 nM

(approximate)

Losartan AT1 ~10 nM - 36 nM[6]
~1,000 to 10,000-fold

for AT1 over AT2[1][5]

AT2 > 10,000 nM

EXP3174 (active

metabolite of

Losartan)

AT1 ~1.2 nM[7]
More potent than

Losartan[2]

AT2 -

Note: Binding affinity values can vary between studies depending on the experimental

conditions, tissue source, and radioligand used. The data presented here are representative

values from the scientific literature.

Signaling Pathways and Points of Intervention
The distinct signaling cascades initiated by the AT1 and AT2 receptors are central to their

opposing physiological roles. Losartan and PD 123177 allow for the specific blockade of these

pathways.
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Angiotensin II

AT1 Receptor AT2 Receptor

Gq/11 GiNO / cGMP Pathway

Losartan

Blocks

PD 123177

Blocks

Phospholipase C (PLC)

IP3 & DAG

↑ [Ca2+]i & PKC Activation

ERK1/2 Activation

Vasoconstriction
Aldosterone Secretion

Cell Proliferation

SHP-1 Phosphatase

Inhibits

Vasodilation
Anti-proliferation

Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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